molecular formula C9H11NO4 B1433012 5-(methoxycarbonyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid CAS No. 78331-73-4

5-(methoxycarbonyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid

Cat. No. B1433012
CAS RN: 78331-73-4
M. Wt: 197.19 g/mol
InChI Key: UGNGWWQMFJZVSA-UHFFFAOYSA-N
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Description

Carboxylic acids and their derivatives are a broad class of organic compounds containing a carboxyl functional group (-COOH). They are widely found in nature and are essential to life processes .


Synthesis Analysis

The synthesis of carboxylic acid derivatives often involves various methods, including the Suzuki–Miyaura coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .


Chemical Reactions Analysis

Carboxylic acid derivatives can participate in a variety of chemical reactions. For example, the Suzuki–Miyaura coupling is a common reaction involving organoboron reagents .


Physical And Chemical Properties Analysis

Carboxylic acids and their derivatives exhibit a range of physical and chemical properties, including acidity, solubility, and reactivity .

Scientific Research Applications

  • 5-(Methoxycarbonyl)isophthalic acid

    • Application: This compound is used as a building block in various chemical syntheses .
    • Results: The outcomes would also depend on the specific synthesis and the desired end product .
  • 3,5-Bis(methoxycarbonyl)benzeneboronic acid

    • Application: It is employed in the synthesis of 3,4-disubstituted coumarins via Pd-Catalyzed site-selective cross-coupling reactions .
    • Method of Application: The specific method involves palladium-catalyzed cross-coupling reactions .
    • Results: The result is the synthesis of 3,4-disubstituted coumarins .
  • 5-(Methoxycarbonyl)furan-2-carboxylic acid

    • Application: This compound is a versatile material used extensively in scientific research.
    • Results: The outcomes would also depend on the specific process and the desired end product.
  • 5-(Methoxycarbonyl)pyridine-3-boronic acid

    • Application: This compound is used as a building block in various chemical syntheses .
    • Results: The outcomes would also depend on the specific synthesis and the desired end product .

Safety And Hazards

The safety and hazards of carboxylic acid derivatives can vary widely. Some compounds may be hazardous and require appropriate handling and disposal .

Future Directions

The study of carboxylic acid derivatives is a vibrant field with many potential future directions. This includes the development of new synthetic methods, the discovery of novel biological activities, and the design of environmentally friendly processes .

properties

IUPAC Name

5-methoxycarbonyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-4-6(8(11)12)5(2)10-7(4)9(13)14-3/h10H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGNGWWQMFJZVSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1C(=O)O)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(methoxycarbonyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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